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Compound of Interest

Compound Name: c-Myc inhibitor 14

Cat. No.: B12375183

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a
small molecule compound that has been instrumental in studying the function of the c-Myc
oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's
properties, mechanism of action, and includes detailed protocols for key experimental
procedures.

Introduction to c-Myc and its Inhibition

The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular
processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant
expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit
challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its
partner, Max, which then binds to E-box sequences in the promoter regions of target genes to
activate their transcription.

Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable
research tools and potential therapeutic agents. Among these, 10058-F4 is a well-
characterized compound that specifically inhibits this protein-protein interaction.[3][4]

Properties of c-Myc Inhibitor 10058-F4
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The key physicochemical and biological properties of 10058-F4 are summarized in the table

below.
Property Value Reference(s)
CAS Number 403811-55-2 [4][5]
Molecular Formula C12H11:NOS:2 [41[5]
Molecular Weight 249.35 g/mol [4]
(62)-5-[(4-

Chemical Name

ethylphenyl)methylidene]-2-

sulfanylidene-1,3-thiazolidin-4-

[5]

one
Appearance Solid
Purity >99%
Soluble in DMSO (up to 100
Solubility mM) and ethanol (up to 20
mM).
Store as a solid at +4°C. In
solvent, store at -20°C for up
Storage [41[6]

to 1 year or -80°C for up to 2

years.

Mechanism of Action

A cell-permeable
thiazolidinone that specifically
inhibits the c-Myc-Max
heterodimerization, preventing
transactivation of c-Myc target

genes.

[3]14]1(6]

Biological Activity and Effects

10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell

lines, primarily through the inhibition of c-Myc's transcriptional activity.
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Effect

Cell Line(s)

ICso | Effective
Concentration

Reference(s)

Inhibition of c-Myc-

S Cell-free assay 64 uM [5]
Max Dimerization
Inhibition of Cell Ovarian Cancer
) ) 16-100 uM [7]
Proliferation (SKOV3, Hey)
Acute Myeloid
Induction of Apoptosis  Leukemia (HL-60, ~100 pM [1][5]

U937, NB4)

Cell Cycle Arrest

Acute Myeloid
Leukemia (AML) cells,

ratla-c-Myc cells

Effective at various

concentrations

[1]3]

Myeloid Differentiation

Human Acute Myeloid

Leukemia cells

Not specified

[1]

Signaling Pathway Inhibition

The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer.

This prevents the complex from binding to the E-box sequences of its target genes, thereby

inhibiting their transcription. The downstream consequences of this inhibition are manifold and

include cell cycle arrest and the induction of apoptosis.
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Upstream Signaling

Click to download full resolution via product page

Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to
characterize the effects of c-Myc inhibitors like 10058-F4.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is
an indicator of cell viability.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12375183?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed cells in a 96-well plate

:

Incubate for 24 hours

i

Treat with varying concentrations of 10058-F4

l

Incubate for 72 hours

l

Add MTT solution to each well

l

Incubate for 4 hours at 37°C

:

Add solubilizing agent (e.g., DMSO)

:

Read absorbance at 570 nm

l

Analyze data and calculate ICso

:
©
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Caption: Workflow for a Cell Viability (MTT) Assay.
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Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10° cells/mL and incubate for
24 hours.[3]

Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30,
60, 90, 120, 150 uM) and a vehicle control (DMSO).[3]

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% COx.

[3]

MTT Addition: Add 20 pL of 5 mg/mL MTT solution to each well and incubate for an
additional 3-4 hours at 37°C.[3][8]

Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.[3]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][8]

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and
determine the ICso value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing

apoptosis and necrosis following treatment with 10058-F4.[2]

Methodology:

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of
10058-F4 for 24-48 hours.[7][8]

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and
centrifuge.[2]

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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e Staining: Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension and incubate
in the dark for 15 minutes at room temperature.[2][8]

e Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

« Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-),
early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and necrotic (Annexin
V-/PI+).

Western Blotting for c-Myc and Target Gene Expression

This technique is used to assess the protein levels of c-Myc and its downstream targets (e.qg.,
p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[1][3][7]

Methodology:

e Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-
polyacrylamide gel.

e Protein Transfer: Transfer the separated proteins to a PVDF membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc
and other target proteins overnight at 4°C. A loading control antibody (e.g., B-actin or
GAPDH) should also be used.

e Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated
secondary antibodies for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.
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o Densitometry Analysis: Quantify the band intensities to determine the relative protein
expression levels.

Conclusion

The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer
biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for
studying the downstream consequences of c-Myc inhibition. The experimental protocols
provided in this guide offer a starting point for researchers to explore the effects of this and
other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop
effective therapies targeting this critical oncoprotein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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